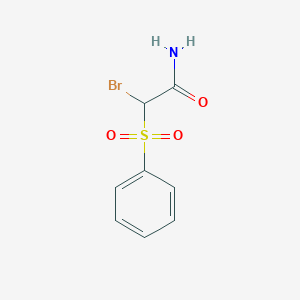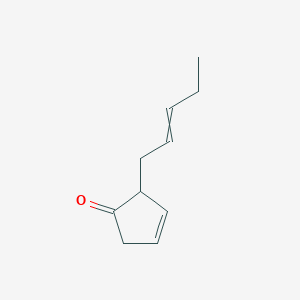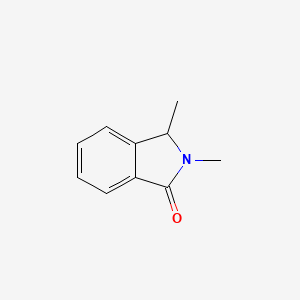
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- is a heterocyclic compound that features a benzoxadiazine ring system with a nitro group at the 7th position and a carboxylic acid group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- typically involves the formation of the benzoxadiazine ring followed by the introduction of the nitro and carboxylic acid groups. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of o-nitroaniline with chloroacetic acid in the presence of a base can lead to the formation of the desired benzoxadiazine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the benzoxadiazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require the use of catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-, while oxidation of the carboxylic acid group can produce 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro-.
Wissenschaftliche Forschungsanwendungen
2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, the nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzoxadiazine derivatives, such as:
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-amino-
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-chloro-
- 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-methyl-
Uniqueness
What sets 2H-1,2,4-Benzoxadiazine-3-carboxylic acid, 7-nitro- apart from similar compounds is the presence of the nitro group, which can impart unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
58758-36-4 |
|---|---|
Molekularformel |
C8H5N3O5 |
Molekulargewicht |
223.14 g/mol |
IUPAC-Name |
7-nitro-2H-1,2,4-benzoxadiazine-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O5/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)16-10-7/h1-3H,(H,9,10)(H,12,13) |
InChI-Schlüssel |
HOYUBPVXTIQHKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ONC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzoic acid, 4-[[(4-methylphenyl)methylene]amino]-, methyl ester](/img/structure/B14614557.png)
![3,3-Dimethyl-5-[(4-methylphenyl)methyl]cyclohexan-1-one](/img/structure/B14614558.png)
![Acetamide, 2,2'-[1,2-phenylenebis(oxy)]bis[N,N-dipropyl-](/img/structure/B14614559.png)

![Methyl (4E)-4-[(3-methoxy-3-oxopropyl)imino]pentanoate](/img/structure/B14614570.png)





![7-Oxabicyclo[4.1.0]heptane-1,6-dimethanol, 3,4-dibromo-](/img/structure/B14614594.png)

